Lipotecan

Vue d'ensemble

Description

Lipotecan, également connu sous le nom de TLC388, est un composé novateur qui agit comme un puissant inhibiteur de la topoisomérase I de l’ADN. Ce composé a montré un potentiel significatif pour surmonter la résistance aux médicaments anticancéreux et inhiber l’angiogenèse induite par l’hypoxie tumorale. This compound perturbe à la fois les voies Sonic Hedgehog et HIF1-α, ce qui en fait un candidat prometteur pour la thérapie du cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de Lipotecan implique plusieurs étapes, notamment la formation de sa structure de base et l’ajout de groupes fonctionnels qui renforcent son activité. Les voies de synthèse et les conditions de réaction spécifiques sont exclusives et non divulguées publiquement en détail. On sait que la synthèse implique l’utilisation de divers solvants et réactifs organiques pour obtenir la structure chimique souhaitée .

Méthodes de production industrielle

La production industrielle de this compound implique probablement une synthèse à grande échelle utilisant des conditions de réaction optimisées pour garantir un rendement et une pureté élevés. Le processus peut inclure des étapes telles que la cristallisation, la purification et le contrôle qualité pour répondre aux normes pharmaceutiques. Les méthodes exactes utilisées dans la production industrielle sont exclusives et non disponibles publiquement .

Analyse Des Réactions Chimiques

Types de réactions

Lipotecan subit plusieurs types de réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de divers produits d’oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels sur this compound, modifiant potentiellement son activité.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant this compound comprennent les agents oxydants, les agents réducteurs et divers solvants organiques. Les conditions de réaction, telles que la température, la pression et le pH, sont soigneusement contrôlées pour obtenir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir des réactions de this compound dépendent des conditions de réaction et des réactifs spécifiques utilisés. Ces produits peuvent inclure des versions modifiées de this compound avec une activité biologique améliorée ou modifiée .

Applications de la recherche scientifique

This compound a une large gamme d’applications de recherche scientifique, notamment :

Chimie : this compound est utilisé dans des études pour comprendre ses propriétés chimiques et ses réactions.

Biologie : La recherche sur this compound se concentre sur ses effets sur les processus et les voies cellulaires.

Médecine : this compound est étudié pour son potentiel en tant qu’agent thérapeutique anticancéreux. .

Applications De Recherche Scientifique

Lipotecan has a wide range of scientific research applications, including:

Mécanisme D'action

Lipotecan exerce ses effets en inhibant la topoisomérase I de l’ADN, une enzyme essentielle à la réplication et à la transcription de l’ADN. En inhibant cette enzyme, this compound induit des dommages à l’ADN et empêche les cellules cancéreuses de proliférer. De plus, this compound perturbe les voies Sonic Hedgehog et HIF1-α, qui sont impliquées dans la survie des cellules cancéreuses et l’angiogenèse .

Comparaison Avec Des Composés Similaires

Lipotecan est similaire à d’autres inhibiteurs de la topoisomérase I, tels que la camptothécine et le topotecan. This compound possède des propriétés uniques qui le distinguent :

Stabilité améliorée : This compound surmonte l’instabilité intrinsèque du cycle E lactone, une caractéristique commune des dérivés de la camptothécine, réduisant ainsi sa toxicité sur les tissus normaux.

Liste des composés similaires

- Camptothécine

- Topotecan

- Irinotecan

- SN-38

Les propriétés uniques de this compound et ses mécanismes d’action en font un candidat prometteur pour des recherches et des développements supplémentaires en thérapie anticancéreuse.

Activité Biologique

Lipotecan, also known as TLC388, is a novel camptothecin analog that has garnered attention for its potential in cancer therapy, particularly as a topoisomerase I inhibitor. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in clinical trials, and implications for future cancer treatment strategies.

This compound functions primarily as a topoisomerase I inhibitor , which interferes with DNA replication and transcription by stabilizing the DNA-enzyme complex during the relaxation of supercoiled DNA. This leads to DNA damage and ultimately triggers cell death. Recent studies have highlighted its ability to induce immunogenic cell death (ICD) , characterized by the exposure of calreticulin on the surface of cancer cells and the release of damage-associated molecular patterns (DAMPs) such as HMGB1 and ANXA1. This process enhances the immunogenicity of tumors, allowing for better recruitment of cytotoxic T lymphocytes (CTLs) and potentially improving therapeutic outcomes when combined with other treatments like radiotherapy .

Phase II Clinical Trials

A notable study conducted in Taiwan evaluated this compound's efficacy in patients with metastatic neuroendocrine carcinoma (NEC) who had previously undergone platinum-based chemotherapy. In this open-label, single-arm trial involving 23 patients, this compound was administered at a dose of 40 mg/m² on days 1, 8, and 15 of a 28-day cycle. The results indicated:

- Disease Control Rate (DCR) : 15%

- Median Progression-Free Survival (PFS) : 1.8 months (95% CI: 0.4–15)

- Median Overall Survival (OS) : 4.3 months (95% CI: 1.7–15)

These findings suggest that while this compound may not yield high response rates in NEC, it provides a basis for further exploration into genetic mutations and pathways that could inform future treatment strategies .

Immunogenic Cell Death Induction

Recent research emphasizes this compound's role in inducing ICD through several mechanisms:

- Calreticulin Exposure : Increased surface expression of calreticulin on treated tumor cells enhances phagocytosis by dendritic cells.

- Release of DAMPs : Substantial release of HMGB1 and ANXA1 facilitates CTL recruitment.

- Enhanced Antigen Presentation : Upregulation of TAP1 and MHC class I molecules promotes effective tumor antigen presentation .

Case Studies and Observations

Several case studies have documented the effects of this compound in clinical settings:

-

Case Study on Metastatic NEC :

- Patient demographics: Adults aged 20 years or older with confirmed metastatic NEC.

- Treatment regimen: TLC388 administered intravenously.

- Outcomes: Notable genetic mutations identified; further research needed to explore targeted therapies based on these mutations.

- Immunogenicity Observations :

Summary Table of Clinical Findings

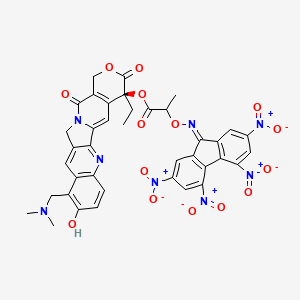

Propriétés

Numéro CAS |

1432468-79-5 |

|---|---|

Formule moléculaire |

C39H30N8O15 |

Poids moléculaire |

850.7 g/mol |

Nom IUPAC |

[(19S)-8-[(dimethylamino)methyl]-19-ethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 2-[(2,4,5,7-tetranitrofluoren-9-ylidene)amino]oxypropanoate |

InChI |

InChI=1S/C39H30N8O15/c1-5-39(26-13-30-34-18(14-43(30)36(49)25(26)16-60-38(39)51)8-21-24(15-42(3)4)31(48)7-6-27(21)40-34)61-37(50)17(2)62-41-35-22-9-19(44(52)53)11-28(46(56)57)32(22)33-23(35)10-20(45(54)55)12-29(33)47(58)59/h6-13,17,48H,5,14-16H2,1-4H3/t17?,39-/m0/s1 |

Clé InChI |

JCCCLGDYMMTBPM-HXDHBHDHSA-N |

SMILES |

CC(O/N=C1C2=C(C3=C/1C=C([N+]([O-])=O)C=C3[N+]([O-])=O)C([N+]([O-])=O)=CC([N+]([O-])=O)=C2)C(O[C@](C4=C(CO5)C(N6CC7=CC8=C(CN(C)C)C(O)=CC=C8N=C7C6=C4)=O)(CC)C5=O)=O |

SMILES isomérique |

CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |

SMILES canonique |

CCC1(C2=C(COC1=O)C(=O)N3CC4=CC5=C(C=CC(=C5CN(C)C)O)N=C4C3=C2)OC(=O)C(C)ON=C6C7=C(C(=CC(=C7)[N+](=O)[O-])[N+](=O)[O-])C8=C6C=C(C=C8[N+](=O)[O-])[N+](=O)[O-] |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

TLC-388; TLC388; TLC 388 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.